molecular formula C15H19N3O2 B2802790 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea CAS No. 1170871-88-1

1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea

Cat. No.: B2802790
CAS No.: 1170871-88-1
M. Wt: 273.336
InChI Key: DZXNCKITKWIJPB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is a versatile chemical compound with a unique structure that offers a wide range of applications in scientific research. It is particularly valued for its properties in drug development, material synthesis, and catalysis.

Biochemical Analysis

Biochemical Properties

1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with caspases, a family of protease enzymes involved in the execution phase of cell apoptosis . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the biochemical pathways they regulate.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating procaspase-3, leading to programmed cell death . This compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation. For instance, it binds to caspase-3, activating it and triggering the apoptotic pathway . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained apoptotic effects on cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it has been found to affect the activity of enzymes involved in the apoptotic pathway, thereby modulating the levels of metabolites associated with cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea typically involves the reaction of cyclohexyl isocyanate with 2-oxoindoline-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is utilized in material synthesis and catalysis, contributing to the development of new materials and industrial processes.

Comparison with Similar Compounds

    1-Cyclohexyl-3-(2-oxoindolin-3-yl)urea: Similar structure but different position of the oxo group.

    1-Cyclohexyl-3-(2-oxoindolin-6-yl)urea: Similar structure with the oxo group at a different position.

Uniqueness: 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it particularly valuable in research and development.

Properties

IUPAC Name

1-cyclohexyl-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-14-9-10-8-12(6-7-13(10)18-14)17-15(20)16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXNCKITKWIJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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